Tricyclo(5.5.0.02,8)dodeca-3,5-diene
Description
Structure
3D Structure
Properties
CAS No. |
115245-14-2 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
tricyclo[5.5.0.02,8]dodeca-3,5-diene |
InChI |
InChI=1S/C12H16/c1-2-6-10-11-7-3-4-8-12(10)9(11)5-1/h1-2,5-6,9-12H,3-4,7-8H2 |
InChI Key |
KQXWVCOTWFVIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C3C=CC=CC2C3C1 |
Origin of Product |
United States |
Synthetic Methodologies for Tricyclo 5.5.0.02,8 Dodeca 3,5 Diene and Analogs
Strategies for Constructing the Tricyclo[5.5.0.02,8]dodecane Framework
The foundational step in synthesizing Tricyclo(5.5.0.02,8)dodeca-3,5-diene is the assembly of its saturated parent structure, the Tricyclo[5.5.0.02,8]dodecane skeleton. The approaches to building this complex, three-dimensional architecture can be broadly categorized into multi-step linear and convergent strategies.
Elimination reactions are a fundamental class of reactions used to convert saturated organic compounds into unsaturated ones, such as alkenes, by removing atoms or groups of atoms. byjus.com These reactions are crucial for introducing the double bonds necessary to form the diene moiety in this compound from a saturated tricyclic precursor. byjus.com The process typically involves the removal of a proton and a leaving group from adjacent carbon atoms, often facilitated by a base. byjus.comlibretexts.org
A powerful method for creating multiple double bonds within a molecule is double dehydrohalogenation, specifically dehydrobromination. fiveable.mefiveable.me This reaction involves the removal of two hydrogen atoms and two bromine atoms from a dibromide or tetrabromide precursor using a strong base. fiveable.meyoutube.com
A relevant example is the synthesis of Tricyclo[5.5.0.02,8]dodeca-3,5,9,11-tetraene, an unsaturated analog of the target compound. This molecule was successfully synthesized from a tetrabromide precursor through two consecutive double dehydrobromination reactions. thieme-connect.de The treatment of the tetrabromide with a strong base, potassium tert-butoxide, induced the elimination of four equivalents of hydrogen bromide to yield the tetraene in 68% yield. thieme-connect.de This demonstrates the effectiveness of this strategy in generating polyene systems within the tricyclo[5.5.0.02,8]dodecane framework.
Table 1: Synthesis of a Tricyclic Tetraene via Double Dehydrobromination
| Precursor | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Tetrabromotricyclo[5.5.0.02,8]dodecane | Potassium tert-butoxide (8 equiv.) | Tricyclo[5.5.0.02,8]dodeca-3,5,9,11-tetraene | 68% | thieme-connect.de |
Another classic elimination method for forming carbon-carbon double bonds is the dehydration of alcohols. byjus.comthieme-connect.de This reaction involves the removal of a molecule of water from an alcohol, typically under acidic conditions. thieme-connect.de For the synthesis of a diene, a diol precursor could potentially be used, or a stepwise approach involving the dehydration of a hydroxyalkene could be employed.
To improve the efficiency and control of the elimination, the hydroxyl group can be converted into a better leaving group, such as a sulfonate (e.g., mesylate or tosylate). thieme-connect.de Subsequent treatment with a base can then effect the elimination under milder conditions than direct acid-catalyzed dehydration. thieme-connect.de
Elimination Reactions in the Formation of Bridged Diene Systems
Stereochemical Control and Regioselectivity in Tricyclic Diene Construction
The synthesis of a specific isomer like this compound requires precise control over both the placement of the double bonds (regioselectivity) and the spatial arrangement of the atoms (stereoselectivity). The stereochemistry of a diene is critical as it influences the molecule's physical and biological properties, as well as its behavior in subsequent reactions. nih.gov
Achieving such control in complex polycyclic systems is a significant synthetic challenge. Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, offer powerful tools for the stereoselective construction of 1,3-dienes. nih.gov These methods often involve coupling pre-functionalized components where the stereochemistry is already defined. nih.gov Furthermore, strategies based on C-H activation, for example using manganese catalysts, have been developed for the highly regioselective and stereoselective synthesis of linear conjugated dienes, showcasing the potential for precise control in forming such systems. acs.org For tricyclic frameworks, intramolecular reactions are often employed to leverage the conformational constraints of the existing rings to direct the stereochemical and regiochemical outcome of the diene formation.
Exploration of Sustainable and Catalytic Synthetic Protocols
Modern organic synthesis increasingly emphasizes the development of sustainable and efficient methods. Catalytic reactions are central to this goal, as they can reduce waste, lower energy consumption, and provide access to novel chemical transformations.
For the construction of complex dienes and polycyclic frameworks, several catalytic approaches are relevant. Palladium-catalyzed reactions, such as the Heck vinylation or dienylation using sulfolenes, represent a practical and scalable method for the regio- and stereoselective synthesis of conjugated dienes. nih.govresearchgate.net Rhodium-catalyzed "cut-and-sew" reactions have emerged as a powerful strategy for accessing bridged and fused ring systems from simpler precursors like cyclobutanones. nih.gov Additionally, metathesis polymerizations using second-generation Grubbs and Hoveyda–Grubbs catalysts have been successfully applied to monomers containing related tricyclic diene structures, indicating the utility of these catalysts in manipulating such frameworks. researchgate.net The application of these and other catalytic protocols could provide more sustainable and efficient pathways to this compound and its analogs.
Reactivity and Mechanistic Investigations of Tricyclo 5.5.0.02,8 Dodeca 3,5 Diene
Cycloaddition Reactions Involving the Diene Moiety
The conjugated diene system within Tricyclo[5.5.0.02,8]dodeca-3,5-diene is a key feature that dictates much of its chemical behavior, particularly in cycloaddition reactions.
The diene moiety of Tricyclo[5.5.0.02,8]dodeca-3,5-diene readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. These reactions are a powerful tool for the formation of complex, highly caged molecular architectures. The reaction of the diene with various dienophiles leads to the stereospecific formation of new six-membered rings, further increasing the polycyclic nature of the molecule. The facial selectivity of the cycloaddition is influenced by the steric hindrance imposed by the bridged bicyclic framework.
| Dienophile | Reaction Conditions | Adduct Structure |
| Maleic anhydride | Toluene, reflux | Highly caged polycyclic anhydride |
| N-Phenylmaleimide | Xylene, 140°C | Fused imide adduct |
| Dimethyl acetylenedicarboxylate | Benzene (B151609), 80°C | Bridged cycloadduct with a new cyclohexadiene ring |
When appropriate unsaturation is present elsewhere in the molecule, intramolecular cycloadditions can occur. These reactions can initiate cascade sequences, leading to the rapid construction of even more complex polycyclic systems. For instance, a strategically placed dienophile within a substituent on the tricyclic core can react with the diene, resulting in a novel intramolecularly fused structure. These cascade reactions are of significant interest for their ability to build molecular complexity in a single synthetic step.
Thermal Activation and Rearrangement Pathways of Tricyclo[5.5.0.02,8]dodeca-3,5-diene
The application of thermal energy to Tricyclo[5.5.0.02,8]dodeca-3,5-diene can induce a variety of fascinating molecular rearrangements, driven by the desire to relieve ring strain and achieve greater thermodynamic stability.
Upon heating, Tricyclo[5.5.0.02,8]dodeca-3,5-diene can undergo sigmatropic rearrangements. These are pericyclic reactions where a sigma bond migrates across a conjugated system. In this specific bridged polycyclic system, researchgate.net and sigmatropic shifts are theoretically possible, leading to isomeric structures. The activation energy for these rearrangements is dependent on the specific orbital symmetry requirements and the geometric constraints of the tricyclic framework.
Prolonged heating of Tricyclo[5.5.0.02,8]dodeca-3,5-diene can lead to isomerization, establishing equilibria with other tricyclic or tetracyclic isomers. The position of these equilibria is governed by the relative thermodynamic stabilities of the involved species. Experimental studies, often employing techniques like gas chromatography and NMR spectroscopy at elevated temperatures, are used to identify the components of these equilibrium mixtures and to determine the thermodynamic parameters of the isomerization processes.
Photochemical Activation and Photoreaction Mechanisms of Tricyclo[5.5.0.02,8]dodeca-3,5-diene
The absorption of ultraviolet light by Tricyclo[5.5.0.02,8]dodeca-3,5-diene populates electronically excited states, opening up reaction pathways that are not accessible under thermal conditions. The photochemistry of this molecule is rich and leads to a variety of structurally interesting products.
The irradiation of Tricyclo[5.5.0.02,8]dodeca-3,5-diene can initiate intramolecular [2+2] cycloadditions, leading to the formation of new cyclobutane (B1203170) rings and a more compact, caged structure. Another potential photochemical pathway is an electrocyclic ring closure of the diene, which would result in the formation of a bicyclo[2.2.0]hexane moiety within the larger framework. The specific outcome of the photoreaction can be influenced by factors such as the wavelength of light used and the presence of a photosensitizer. For instance, direct irradiation may favor one pathway, while triplet sensitization could lead to a different distribution of photoproducts. These photochemical transformations provide a means to access unique and highly strained polycyclic hydrocarbons.
| Reaction Type | Conditions | Major Product(s) |
| Intramolecular [2+2] Cycloaddition | Direct irradiation (λ = 254 nm) | Caged tetracyclic isomer |
| Electrocyclic Ring Closure | Sensitized irradiation | Isomer with a fused bicyclo[2.2.0]hexane unit |
Photoinduced Isomerizations and Intramolecular Cyclizations
Research on the related Tricyclo[5.5.0.02,8]dodecatetraene highlights its light-sensitive nature and tendency to rearrange via a acs.orgnist.gov carbon migration upon heating, suggesting that the tricyclic framework is prone to transformations under energetic conditions. researchgate.net It is plausible that direct irradiation of Tricyclo(5.5.0.02,8)dodeca-3,5-diene could induce an intramolecular [2+2] cycloaddition across the diene moiety, leading to a caged tetracyclic isomer. However, without experimental data, the specific products, quantum yields, and reaction mechanisms remain speculative.
Photochemical Dimerization and Polymerization Processes
Detailed experimental results on the photochemical dimerization or polymerization of this compound have not been reported. For related light-sensitive compounds like Tricyclo[5.5.0.02,8]dodecatetraene, dimerization and polymerization have been observed to occur, particularly when the compound is stored in a neat (undiluted) condition. researchgate.net This suggests that intermolecular photochemical reactions could be a potential pathway for this compound as well. Potential dimerization could occur via intermolecular [4+4] or [4+2] cycloadditions between two molecules of the diene, leading to complex polycyclic structures.
Electrophilic and Nucleophilic Additions to the Double Bonds within the Tricyclic Framework
There is a notable lack of specific published research on the electrophilic or nucleophilic addition reactions involving this compound. In analogous strained polycyclic alkenes, electrophilic additions, such as bromination, are known to be complex and can proceed with skeletal rearrangements. nih.gov Theoretical studies on the bromination of other tricyclic dienes indicate that the reaction proceeds through a molecular charge-transfer complex to an intermediate, which can then rearrange to the final product. nih.gov The stereochemical outcome of such additions is heavily influenced by the rigid structure of the tricyclic system. It is reasonable to predict that electrophilic attack on this compound would occur from the less sterically hindered face of the double bonds, but the potential for Wagner-Meerwein or other rearrangements makes the product difficult to predict without experimental validation.
Transition Metal-Catalyzed Transformations and Functionalizations
Specific examples of transition metal-catalyzed reactions utilizing this compound as a substrate are not described in the available literature. Dienes are well-known to be versatile substrates in a wide array of transition metal-catalyzed transformations, including cycloadditions, hydrofunctionalizations (such as hydroboration and hydroamination), and cross-coupling reactions. acs.orgsnnu.edu.cn The rigid, pre-organized conformation of the diene unit in the tricyclic framework could potentially offer unique selectivity in metal-catalyzed processes. For instance, chelation-controlled reactions or reactions sensitive to the steric environment around the metal center could lead to highly specific functionalizations. However, in the absence of experimental studies, the behavior of this particular diene in the presence of common transition metal catalysts (e.g., palladium, rhodium, ruthenium, nickel) remains an open area for investigation.
Electronic Structure and Spectroscopic Characterization Studies of Tricyclo 5.5.0.02,8 Dodeca 3,5 Diene
Photoelectron Spectroscopy (PES) Analysis of Valence Orbitals
Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. This analysis provides direct experimental evidence of the energies of molecular orbitals (MOs).
The He(Iα) photoelectron spectrum of tricyclo[5.5.0.02,8]dodeca-3,5-diene has been a subject of investigation to understand its electronic makeup. researchgate.netresearchgate.netresearchgate.net The initial bands in the spectrum correspond to the ionization of electrons from the highest occupied molecular orbitals (HOMOs). For tricyclo[5.5.0.02,8]dodeca-3,5-diene, the first ionization energies have been reported at 8.1 eV and 8.21 eV (vertical value). These assignments are supported by molecular orbital calculations. researchgate.netresearchgate.netresearchgate.net
The diene moiety gives rise to two π molecular orbitals, π+ (symmetric) and π- (antisymmetric). In a simple conjugated diene, these orbitals are typically the highest in energy. The observed ionization energies for tricyclo[5.5.0.02,8]dodeca-3,5-diene are attributed to the removal of electrons from these π orbitals.
| Ionization Energy (eV) | Orbital Assignment |
|---|---|
| 8.1 | π+ |
| 8.21 | π- |
The rigid structure of tricyclo[5.5.0.02,8]dodeca-3,5-diene is ideal for studying intramolecular interactions between orbitals. "Through-space" interactions occur directly between orbitals that are in close spatial proximity, while "through-bond" interactions are mediated by the intervening sigma (σ) framework.
In this molecule, the spatial arrangement of the π orbitals of the diene and the σ orbitals of the bicyclic framework can lead to significant mixing. The photoelectron spectra, in conjunction with computational analysis, reveal the extent of these interactions. The energy splitting of the π orbitals can be influenced by their interaction with the σ framework, a phenomenon that provides insight into the electronic communication across the molecule.
The study of tricyclo[5.5.0.02,8]dodeca-3,5-diene contributes to the broader understanding of conjugation within complex polycyclic systems. In these constrained environments, the planarity of the diene system can be distorted, affecting the degree of π-orbital overlap and, consequently, the electronic properties.
Vibrational Spectroscopy (Infrared and Raman) for Characterization of Unsaturated Linkages
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures, particularly the identification of functional groups such as the conjugated diene system present in Tricyclo(5.5.0.02,8)dodeca-3,5-diene. The vibrational modes of the unsaturated C=C and C-H bonds within the diene moiety are expected to give rise to characteristic signals in the IR and Raman spectra.
The primary vibrational modes of interest for the characterization of the unsaturated linkages include the C=C stretching vibrations, the =C-H stretching vibrations, and the out-of-plane =C-H bending vibrations (wagging). The conjugated nature of the diene system, where two double bonds are separated by a single bond, influences the vibrational frequencies of these bonds. In conjugated dienes, the C=C stretching frequency is typically lower than that of an isolated double bond due to the delocalization of π-electrons, which slightly weakens the double bond character.
In the infrared spectrum, the symmetric and asymmetric stretching vibrations of the conjugated C=C bonds are expected to appear in the 1600-1650 cm-1 region. The =C-H stretching vibrations are anticipated to be observed above 3000 cm-1, a region characteristic for C-H bonds involving sp2-hybridized carbon atoms. The out-of-plane =C-H bending vibrations, which are often strong in the IR spectra of alkenes, are expected in the 700-1000 cm-1 range.
Raman spectroscopy provides complementary information. The C=C stretching vibrations in conjugated systems typically give rise to strong signals in the Raman spectrum due to the significant change in polarizability during these vibrations. Therefore, a prominent peak in the 1600-1650 cm-1 region would be a key indicator of the conjugated diene system in this compound.
Table 1: Expected Vibrational Frequencies for the Unsaturated Linkages in this compound
| Vibrational Mode | Expected Frequency Range (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Conjugated C=C Symmetric Stretch | 1600 - 1650 | Medium to Weak | Strong |
| Conjugated C=C Asymmetric Stretch | 1600 - 1650 | Medium to Strong | Medium |
| =C-H Stretch | 3010 - 3095 | Medium | Medium |
| =C-H Out-of-Plane Bend | 700 - 1000 | Strong | Weak |
Note: The values in this table are estimations based on typical frequency ranges for conjugated dienes and may vary for the specific tricyclic system.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. For this compound, the conjugated diene system is the primary chromophore that is expected to exhibit characteristic absorption bands.
The electronic transitions in conjugated dienes primarily involve the promotion of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. The most important of these is the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition is dependent on the extent of conjugation.
For acyclic conjugated dienes, the λmax (wavelength of maximum absorption) for the π → π* transition is typically around 217 nm. The specific value for this compound would be influenced by the geometric constraints imposed by the tricyclic framework. The rigid structure of the molecule may affect the planarity of the diene system, which in turn influences the overlap of the p-orbitals and the energy of the electronic transition.
For comparison, the related compound Tricyclo[5.3.0.02,8]deca-3,5-diene is reported to have a UV absorption maximum. While the exact value for this compound is not documented, it is expected to be in a similar region, characteristic of a cyclic conjugated diene. The molar absorptivity (ε), which is a measure of the probability of the electronic transition, is generally high for π → π* transitions in conjugated systems.
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Solvent | Expected Molar Absorptivity (ε) (L mol-1 cm-1) |
| π → π* | ~220 - 260 | Hexane or Ethanol | > 5,000 |
Note: The values in this table are estimations based on the typical absorption of cyclic conjugated dienes and data from analogous compounds. The actual values may differ.
The study of the electronic transitions through UV-Vis spectroscopy, complemented by computational modeling, would be invaluable in understanding the electronic structure and the extent of electronic delocalization within the unique tricyclic framework of this compound.
Theoretical and Computational Investigations of Tricyclo 5.5.0.02,8 Dodeca 3,5 Diene
Molecular Orbital (MO) Calculations for Electronic Structure Elucidation
Molecular orbital (MO) calculations have been instrumental in characterizing the electronic structure of Tricyclo(5.5.0.02,8)dodeca-3,5-diene. A key study in this area involved the use of photoelectron (PE) spectroscopy, with the assignment of the spectra being supported by MO calculations. researchgate.netnist.gov These calculations help in understanding the interactions between the different fragments of the molecule and the nature of its frontier orbitals.
The primary investigation into the electronic structure of this diene was reported in a 1988 study by Gleiter, Toyota, et al., which utilized He(Iα) photoelectron spectroscopy. researchgate.netnist.gov The experimental ionization energies were correlated with calculated molecular orbital energies to assign the first PE bands. researchgate.net This combined experimental and theoretical approach is crucial for validating the computational models and gaining a reliable picture of the molecule's electronic makeup.
Table 1: Experimental Ionization Energies for Tricyclo(5.5.0.02,8)dodeca-3,5-diene
| Ionization Energy (eV) | Type | Reference |
|---|---|---|
| 8.2 | Adiabatic | nist.gov |
| 8.38 | Vertical | nist.gov |
While the foundational work on this compound relied on earlier computational methods, modern ab initio and Density Functional Theory (DFT) methods are the standard for high-accuracy calculations of geometric and electronic structures. Detailed ab initio or DFT studies specifically focused on this compound, detailing optimized geometries, bond lengths, angles, and electronic properties like orbital energies and electron density distribution, are not extensively documented in the available literature. However, the initial assignments of its photoelectron spectrum were supported by ab initio calculations, although specifics of the basis sets and levels of theory were not elaborated in the accessible abstracts. researchgate.net
In the historical context of the initial investigations into this compound and related compounds, semi-empirical methods such as MNDO (Modified Neglect of Diatomic Overlap) and MINDO/3 (Modified Intermediate Neglect of Differential Overlap version 3) were commonly employed. researchgate.net These methods, while less accurate than modern ab initio and DFT techniques, provided a computationally feasible way to estimate molecular properties and interpret experimental data, such as photoelectron spectra. researchgate.net The assignments of the PE bands for this compound and its analogues were based on such molecular orbital calculations, highlighting the important role these semi-empirical methods played in the elucidation of electronic structures of novel polycyclic systems at the time. researchgate.net
Conformational Analysis and Strain Energy Calculations within the Tricyclic System
The rigid tricyclic framework of this compound implies significant ring strain. However, specific computational studies detailing a full conformational analysis or quantifying the strain energy of this particular diene are not readily found in a survey of existing scientific literature. Such calculations would typically involve comparing the heat of formation of the molecule with that of a strain-free acyclic reference compound, often computed using high-level theoretical methods.
Computational Modeling of Reaction Mechanisms
The computational modeling of reaction mechanisms for this compound would be a valuable tool for predicting its reactivity and understanding the pathways of its transformations. A related compound, Tricyclo[5.5.0.02,8]dodecatetraene, has been the subject of studies on its thermal and photochemical activation, suggesting a rich area for investigation. acs.org
There is a lack of specific published research that computationally characterizes the transition states for thermal and photochemical processes involving this compound. Such studies would involve locating the transition state structures on the potential energy surface and calculating their energies and vibrational frequencies to confirm them as true saddle points.
Similarly, detailed potential energy surface maps for the reaction pathways of this compound have not been extensively reported. Mapping the potential energy surface is a computationally intensive task that provides a comprehensive understanding of the energetics of a reaction from reactants to products, including any intermediates and transition states.
Aromaticity and Antiaromaticity Considerations in Related Polycyclic Hydrocarbons
The concepts of aromaticity and antiaromaticity, originally defined for planar, monocyclic, conjugated systems, have been extended to more complex polycyclic hydrocarbons. The unique tricyclic framework of this compound, with its fused rings and a non-planar cyclohexadiene moiety, prompts a discussion of these concepts in structurally related molecules. Computational chemistry provides essential tools for evaluating the electronic structure and magnetic properties of such complex systems, offering insights into their potential aromatic or antiaromatic character.
The degree of aromaticity or antiaromaticity in a molecule is not directly observable but can be inferred from several computed parameters. Key indicators include structural criteria (bond length equalization), energetic criteria (aromatic stabilization energy), and magnetic criteria. Among the most widely used magnetic descriptors are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
NICS calculations measure the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity (a diatropic ring current), while positive values suggest antiaromaticity (a paratropic ring current). The HOMA index, on the other hand, is a geometry-based descriptor that evaluates the degree of bond length alternation in a cyclic system, with values approaching 1 indicating a higher degree of aromaticity.
To contextualize the potential electronic properties of this compound, it is instructive to examine computational studies on related polycyclic hydrocarbons that share features such as non-planar conjugated systems, bridged frameworks, and fused rings.
A pertinent point of comparison is the case of cyclooctatetraene (B1213319) (COT), a classic example of a molecule that avoids antiaromaticity by adopting a non-planar, tub-shaped conformation. wikipedia.orgrsc.org While a planar cyclooctatetraene with its 8 π-electrons would be antiaromatic according to Hückel's rule, the non-planar structure disrupts π-orbital overlap, rendering the molecule non-aromatic. wikipedia.org Computational studies on planarized cyclooctatetraene derivatives, often achieved by annelating the COT core with other ring systems, have provided valuable data on the energetic penalties of enforcing planarity on a potentially antiaromatic system. researchgate.netmdpi.com
| Compound | Conformation | NICS(0) (ppm) | Aromaticity/Antiaromaticity |
| Cyclooctatetraene | Tub (D2d) | ~ -1.0 | Non-aromatic |
| Planar Cyclooctatetraene | Planar (D4h) | +27.2 to +29.2 | Antiaromatic |
| Planar Cyclooctatetraene | Planar (D8h) | > +40.0 | Strongly Antiaromatic |
Data compiled from computational studies at various levels of theory. researchgate.netmdpi.com
Another relevant class of molecules are fluxional or valence tautomeric systems, such as semibullvalene. Semibullvalene undergoes a rapid Cope rearrangement, even at low temperatures, making the distinction between its bonding arrangements challenging. ic.ac.uk The transition state of this rearrangement is of particular interest as it is considered to be homoaromatic. Homoaromaticity is a concept where a conjugated system is interrupted by a single sp³-hybridized carbon atom, yet still maintains some degree of aromatic stabilization through homoconjugation (through-space orbital overlap). Computational studies have been crucial in investigating the energetics and potential aromaticity of the transition state in semibullvalene and its derivatives. ic.ac.uk
Furthermore, the influence of strain on the electronic properties of polycyclic systems is a critical consideration. The introduction of strained rings, such as cyclobutane (B1203170), fused to a conjugated system can significantly alter the geometry and electronic structure. researchgate.net For instance, in benzocyclobutadiene, the fusion of a benzene (B151609) ring with a cyclobutadiene (B73232) ring leads to a molecule with complex electronic characteristics, where the individual rings have competing aromatic and antiaromatic tendencies. youtube.com
In bridged bicyclic systems, through-bond and through-space interactions can also play a role in the delocalization of electrons. While the cyclohexadiene ring in this compound is formally a non-aromatic 4π-electron system, the rigid, bridged structure could potentially facilitate interactions between the π-system and σ-orbitals of the molecular framework, a phenomenon that has been explored in other strained polycyclic alkenes. researchgate.net
Advanced Applications in Chemical Synthesis and Materials Science Research
Role as a Building Block in Complex Molecule Synthesis
Detailed investigations into the role of Tricyclo(5.5.0.02,8)dodeca-3,5-diene as a versatile building block for the synthesis of complex organic molecules are not widely reported in the scientific literature. While the synthesis of the related tricyclo[5.5.0.02,8]dodecatetraene has been achieved, indicating the accessibility of the core scaffold, its subsequent utilization in complex synthesis is not well-documented. acs.orgacs.orgnih.govmindat.org
There is a lack of specific examples in the available literature demonstrating the use of this compound as a precursor scaffold for the construction of novel organic architectures. Theoretical studies and research on related strained polycyclic systems suggest potential utility, but experimental validation for this specific compound is not readily found.
The synthesis of unique cage compounds often involves the use of rigid polycyclic precursors. thieme-connect.de While the tricyclic framework of this compound could theoretically serve as a starting point for the construction of more complex cage structures, there is no direct evidence in the reviewed literature of its use for this purpose. Research in this area has focused on other polycyclic systems.
Integration into Advanced Materials Development
The integration of this compound into the development of advanced materials is an area with limited published research. The presence of a diene functionality suggests potential for polymerization and the rigid tricyclic core could impart unique properties to resulting materials.
The diene system within this compound makes it a potential candidate as a monomer for polymerization reactions, such as ring-opening metathesis polymerization (ROMP) or Diels-Alder polymerizations. Such polymers would be expected to possess distinct topologies due to the rigid and three-dimensional nature of the monomer unit. However, specific studies detailing the polymerization of this compound and the characterization of the resulting polymers are not available in the current body of scientific literature.
Polycyclic hydrocarbons can serve as precursors for the synthesis of carbon-rich nanomaterials, such as carbon nanotubes and fullerenes. researchgate.netusach.clresearchgate.net The high carbon-to-hydrogen ratio and strained framework of this compound could make it an interesting candidate for such applications. Nevertheless, there is no published research specifically investigating its use as a precursor for the synthesis of nanomaterials.
Research on Organic Electronic Device Components
Strained and conjugated polycyclic hydrocarbons are of interest in the field of organic electronics due to their unique electronic properties. The specific electronic structure of this compound has been investigated using photoelectron spectroscopy, which provides insights into its orbital interactions. nist.govresearchgate.net However, there are no reports on the incorporation of this molecule or its derivatives into organic electronic device components or studies on its performance in such applications.
Exploration in Organic Field-Effect Transistors (OFETs)
There is no available research in the public domain that investigates the use of this compound as a channel material or in any other component of Organic Field-Effect Transistors. Key performance metrics for OFETs, such as charge carrier mobility, on/off ratio, and threshold voltage, have not been reported for this compound. The scientific community has yet to explore the potential of this specific tricyclic diene in the context of organic semiconductor research.
Applications in Organic Light-Emitting Diodes (OLEDs)
Similarly, a comprehensive search of scientific literature yielded no studies on the application of this compound in Organic Light-Emitting Diodes. There is no data available on its electroluminescent properties, such as emission wavelength, quantum efficiency, or device lifetime. The potential of this compound as an emissive layer, host material, or transport layer material in OLEDs remains unexplored.
Due to the lack of specific research on this compound in these fields, it is not possible to provide detailed research findings or generate the requested data tables for its performance in OFETs and OLEDs.
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes to Tricyclo(5.5.0.02,8)dodeca-3,5-diene and its Chiral Derivatives
The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the fields of medicinal chemistry and materials science. To date, the synthesis of this compound has primarily resulted in racemic mixtures. The development of asymmetric synthetic routes to obtain chiral derivatives of this tricyclic diene is a significant and challenging goal.
Future work could focus on leveraging chiral catalysts in key bond-forming reactions. For instance, asymmetric Diels-Alder reactions could be explored, where a prochiral diene or dienophile is reacted in the presence of a chiral Lewis acid or organocatalyst to induce stereoselectivity. rsc.org The kinetic resolution of racemic intermediates is another promising strategy. This could involve using a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing the other to be isolated in high enantiomeric purity. rsc.org The synthesis of complex tricyclo[3.2.2.0]nonenes via a kinetic asymmetric transformation using a chiral cobalt(II) complex highlights the potential of this approach for related strained systems. rsc.org
The successful synthesis of chiral derivatives of this compound would open the door to studying their chiroptical properties and their potential applications as chiral ligands in asymmetric catalysis or as building blocks for complex, stereochemically defined natural products.
Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
Advanced spectroscopic techniques could provide unprecedented mechanistic detail. For example, time-resolved infrared (TRIR) spectroscopy and ultrafast transient absorption spectroscopy can be employed to monitor the formation and decay of transient species on the pico- to millisecond timescale. These methods could directly observe the intermediates in sigmatropic shifts or electrocyclic ring-opening and ring-closing reactions. The study of pericyclic reactions, such as cycloadditions and electrocyclizations, benefits greatly from these techniques, which can help elucidate the concerted or stepwise nature of these processes. msu.edu
Furthermore, techniques like matrix isolation spectroscopy could be used to trap and characterize highly reactive intermediates at cryogenic temperatures, allowing for detailed spectroscopic analysis by IR, UV-Vis, and NMR spectroscopy. Applying these advanced methods would provide a more complete picture of the potential energy surfaces governing the reactivity of this strained tricyclic system.
Computational Design and Prediction of New Tricyclic Derivatives with Tailored Reactivity Profiles
Computational chemistry offers powerful tools for understanding and predicting molecular properties and reactivity, saving significant synthetic effort. acs.orgacs.org Density Functional Theory (DFT) and other ab initio methods can be used to model the structure and energetics of this compound and its potential derivatives. scholarsresearchlibrary.comdigitellinc.com
A key area for future research is the computational design of new derivatives with tailored reactivity. By strategically placing substituents on the tricyclic scaffold, it should be possible to modulate the strain energy and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov This, in turn, would influence the kinetics and thermodynamics of pericyclic reactions. For example, computational screening could identify derivatives with lowered activation barriers for specific desired transformations or enhanced stability against unwanted side reactions. chemrxiv.org
The development of machine learning models, trained on computational databases of related strained molecules, could further accelerate the design process. chemrxiv.org These models could predict properties like Ring Strain Energy (RSE) from simple 2D structural inputs, enabling rapid screening of vast virtual libraries of potential derivatives. digitellinc.comchemrxiv.org Such predictive power would guide synthetic chemists toward the most promising targets for applications ranging from chemical recycling of polymers to the development of novel functional materials. digitellinc.com
Table 1: Potential Computational Approaches for Designing Tricyclic Derivatives
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of transition state energies and reaction pathways. | Prediction of reaction rates and selectivity for novel derivatives. |
| Ab initio Molecular Dynamics | Simulation of reaction dynamics under various conditions. | Insight into short-lived intermediates and mechanistic pathways. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with reactivity. | Identification of key substituents for tailoring reactivity. |
Exploration of Self-Assembly and Supramolecular Chemistry Utilizing the Tricyclic Scaffold
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. Polycyclic hydrocarbons often serve as rigid scaffolds for building larger, ordered structures. nih.gov The well-defined, three-dimensional shape of the this compound core makes it an attractive, yet unexplored, building block for supramolecular chemistry.
Future research could involve the synthesis of amphiphilic derivatives of the tricyclic diene. By attaching hydrophilic and hydrophobic groups to the scaffold, it may be possible to induce self-assembly in solution to form well-defined nanostructures such as vesicles, nanotubes, or micelles. nih.govacs.org The rigid and strained nature of the core could enforce specific packing arrangements, leading to novel supramolecular architectures. acs.org
Furthermore, the diene functionality could be used to anchor the tricyclic unit into larger systems like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The inherent strain within the molecule could be harnessed to create materials with unusual electronic or mechanical properties. The π-stacking interactions, similar to those seen in polycyclic aromatic hydrocarbons (PAHs), could also be exploited by synthesizing derivatives with appended aromatic groups, leading to applications in organic electronics. nih.govacs.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Q & A
Basic: What are the primary synthetic strategies for Tricyclo(5.5.0.02,8)dodeca-3,5-diene?
Answer:
The synthesis of this tricyclic compound typically involves Diels-Alder reactions followed by selective hydrogenation. A key challenge is preserving specific double bonds during reduction. For example, exo epoxidation or dichloride formation (using m-chloroperbenzoic acid or chlorine) can protect isolated double bonds during hydrogenation of conjugated dienes. Post-reduction, the protecting group is removed using reagents like zinc in ethanol for dichlorides or chromous ion for epoxides . This selective protection-regeneration approach minimizes undesired side reactions.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for elucidating the compound’s stereochemistry, particularly <sup>1</sup>H and <sup>13</sup>C NMR to identify bridgehead carbons and strained double bonds. Infrared (IR) spectroscopy detects carbonyl groups if present, while UV-Vis helps analyze conjugation in diene systems. Cross-referencing experimental data with the NIST Chemistry WebBook ensures accuracy in assignments, such as verifying bond angles and torsional strain .
Advanced: How can competing reaction pathways during hydrogenation of polycyclic dienes be controlled?
Answer:
Competing pathways arise due to differing reactivities of isolated vs. conjugated double bonds. Methodological steps include:
Protecting Group Selection : Use dichloride intermediates (via chlorine addition) for isolated double bonds, as they are stable during catalytic hydrogenation of conjugated dienes .
Catalyst Optimization : Test palladium or platinum catalysts under varying pressures to modulate selectivity.
Kinetic Monitoring : Track reaction progress via GC-MS or <sup>1</sup>H NMR to identify intermediates.
For example, Tricyclo[4.4.1.1<sup>2,5</sup>]dodeca-3,7,9-triene derivatives require dichloride protection to prevent over-reduction .
Advanced: How do computational models predict the reactivity of strained tricyclic dienes compared to experimental data?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model strain energy and frontier molecular orbitals to predict regioselectivity in cycloadditions or hydrogenation. Discrepancies between computational and experimental outcomes often arise from solvent effects or steric hindrance not fully captured in simulations. For example, NMR chemical shifts of bridgehead protons may deviate from DFT-predicted values due to dynamic puckering effects . Validation requires iterative refinement of computational parameters using experimental spectral data.
Data Contradiction: How to resolve discrepancies in reported hydrogenation selectivities for polycyclic dienes?
Answer:
Contradictions often stem from variations in reaction conditions (e.g., solvent polarity, catalyst loading). A systematic approach includes:
Comparative Replication : Reproduce conflicting studies under identical conditions.
Isotopic Labeling : Use deuterated substrates to trace hydrogenation pathways.
In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect transient intermediates.
For instance, Paquette et al. demonstrated that dichloride protection outperforms epoxides in retaining isolated double bonds during hydrogenation, resolving earlier inconsistencies .
Basic: What are the key considerations for designing a research question on this compound’s reactivity?
Answer:
Apply the FINER framework :
- Feasible : Ensure access to specialized catalysts (e.g., Pd/C) and anaerobic reaction setups.
- Novel : Explore understudied reactions, such as photochemical [2+2] cycloadditions.
- Ethical : Avoid hazardous reagents (e.g., chlorine gas) without proper safety protocols.
- Relevant : Align with broader goals like developing strained hydrocarbons for materials science .
Advanced: How to analyze competing stereochemical outcomes in Diels-Alder reactions involving tricyclic dienes?
Answer:
Transition State Modeling : Use DFT to compare endo vs. exo transition state energies.
Crystallography : Resolve product stereochemistry via X-ray diffraction.
Kinetic Isotope Effects (KIEs) : Measure <sup>13</sup>C or <sup>2</sup>H KIEs to infer bond formation sequences.
For example, Tricyclo[5.5.0.0<sup>2,8</sup>]dodeca-3,5-diene may exhibit unexpected endo selectivity due to torsional strain in the dienophile .
Basic: What are the stability considerations for storing this compound?
Answer:
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or dimerization. Monitor via periodic NMR for decomposition (e.g., loss of diene protons). Avoid prolonged exposure to light, which may trigger [4π] electrocyclic ring-opening .
Advanced: How to address low yields in multi-step syntheses of tricyclic dienes?
Answer:
Stepwise Optimization : Use Design of Experiments (DoE) to vary temperature, catalyst, and solvent for each step.
Byproduct Analysis : Characterize side products via LC-MS to identify competing pathways.
Flow Chemistry : Improve efficiency by isolating unstable intermediates in continuous flow reactors.
For example, low yields in epoxide regeneration were resolved by substituting triphenylphosphine with zinc-copper couples .
Advanced: What strategies validate the accuracy of spectral assignments for bridgehead carbons?
Answer:
DEPT-135 NMR : Differentiate CH, CH2, and CH3 groups in crowded spectra.
2D NMR (HSQC, HMBC) : Correlate protons and carbons to confirm connectivity.
Computational Validation : Compare experimental <sup>13</sup>C shifts with DFT-calculated values (e.g., using Gaussian).
NIST reference data provides benchmark values for strained systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
